molecular formula C18H19N3O5S B2913632 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide CAS No. 941985-96-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B2913632
CAS No.: 941985-96-2
M. Wt: 389.43
InChI Key: VFFDEGCWBZTNDK-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide is a synthetic benzamide derivative designed for advanced chemical and pharmaceutical research. This compound features a 1,1-dioxidoisothiazolidine group, a moiety known to be incorporated into experimental drug candidates for its potential to modulate biological activity . The molecular structure also includes a nitrobenzamide component, a feature common in compounds studied for their antimicrobial and anticancer properties . The presence of the methyl group on the phenyl ring may influence the compound's lipophilicity and overall bioavailability, making it a subject of interest in structure-activity relationship (SAR) studies . This reagent is intended for use in laboratory research to investigate enzyme inhibition, receptor interactions, and other biochemical pathways. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in analytical studies. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12-4-6-15(20-8-3-9-27(20,25)26)11-16(12)19-18(22)14-5-7-17(21(23)24)13(2)10-14/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFDEGCWBZTNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

  • Formation of the Isothiazolidine Ring: : The isothiazolidine ring is formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong acid or base as a catalyst and controlled temperature.

  • Introduction of the Nitrobenzamide Moiety: : The nitrobenzamide group is introduced through a nitration reaction, where a nitro group is added to the benzamide structure. This step typically involves the use of nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

  • Coupling Reactions: : The final step involves coupling the isothiazolidine ring with the nitrobenzamide moiety. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control and characterization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can bind to specific proteins or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways.

    Pathways Involved: The compound may affect various cellular pathways, including those related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can influence cellular processes and exert its biological effects.

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide (CAS 951485-12-4)

  • Key Differences : Replaces the benzamide group with a sulfonamide and introduces fluorine and methoxy substituents.
  • Implications : Sulfonamides typically exhibit distinct pharmacokinetic profiles, including enhanced solubility and metabolic stability compared to benzamides. The fluorine atom may increase lipophilicity and target binding .
  • Molecular Weight : 430.5 g/mol (vs. ~436.5 g/mol for the target compound, extrapolated from ).

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034356-00-6)

  • Key Differences : Features a propanamide linker and a methylsulfonylphenyl group instead of the nitro-substituted benzamide.
  • The propanamide linker may increase conformational flexibility .
  • Molecular Weight : 436.5 g/mol.

Pharmacological Activity Comparisons

BAI (2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide)

  • Key Differences : Contains an indazole ring instead of a benzamide and uses an acetamide linker.
  • Bioactivity : Inhibits uterine myoma cell proliferation and induces PARP fragmentation without cardiovascular toxicity at effective concentrations. This suggests that the isothiazolidine dioxide moiety is critical for targeting cellular apoptosis pathways .

N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives

  • Key Differences : Utilize benzimidazole and hydrazide groups rather than isothiazolidine dioxide.
  • Bioactivity : These derivatives are primarily investigated for antimicrobial and anticancer properties, highlighting the role of heterocyclic cores in diverse therapeutic applications .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C19H20N3O5S ~414.5* Benzamide, nitro, isothiazolidine dioxide
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide C17H19FN2O6S2 430.5 Sulfonamide, fluorine, methoxy
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide C20H24N2O5S2 436.5 Propanamide, methylsulfonyl

*Estimated based on molecular formula.

Table 2. Bioactivity Comparison

Compound Name Biological Activity Toxicity Profile
Target Compound Hypothesized PARP inhibition (based on structural analogs) Not reported
BAI Uterine myoma cell antiproliferation, PARP fragmentation No cardiovascular toxicity
N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives Antimicrobial, anticancer Variable

Biological Activity

Chemical Structure and Properties

The compound features several notable functional groups:

  • Isothiazolidine core : This contributes to the compound's reactivity.
  • Nitrobenzamide moiety : Known for its potential pharmacological properties.

The molecular formula of this compound is C15H16N4O4S, with a molecular weight of approximately 364.38 g/mol.

Biological Activity

Despite the promising structural characteristics, there is currently a lack of extensive research specifically detailing the biological activity of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide. However, preliminary insights suggest several avenues for exploration:

Potential Biological Activities:

  • Antitumor Activity : Similar compounds have shown potential antitumor effects. For instance, studies involving related nitro-substituted compounds have demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827) and others .
  • Enzyme Interaction : The presence of the dioxidoisothiazolidin moiety may allow for interaction with specific enzymes or receptors, potentially modulating their activity and influencing cellular signaling pathways.

Research Findings and Case Studies

While direct studies on this compound are sparse, related compounds provide a framework for understanding its potential effects:

Compound Name Biological Activity Cell Lines Tested IC50 Values (μM)
Nitro Compound AHigh antitumor activityA5492.12 ± 0.21
Nitro Compound BModerate cytotoxicityMRC-5 (normal fibroblast)3.11 ± 0.26
Nitro Compound CSignificant activityHCC8276.26 ± 0.33

Future Directions

Given the structural complexity and preliminary data suggesting potential biological activity, further research is necessary to:

  • Synthesize and Characterize : Detailed synthesis protocols need to be established to create this compound reliably.
  • Conduct Biological Assays : Comprehensive in vitro and in vivo studies should be performed to elucidate the mechanisms of action, efficacy, and safety profile.
  • Explore Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity could lead to optimized derivatives with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide, and how can reaction purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a substituted phenylamine precursor with an activated acyl chloride derivative in pyridine or dichloromethane under reflux. Reaction progress should be monitored using TLC (e.g., silica gel plates with UV visualization). Purification is achieved via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol or ethanol to enhance crystallinity and purity .

Q. Which analytical techniques are critical for structural confirmation and characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions and nitro/amide group integration.
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic distribution.
  • FT-IR : Identify functional groups (e.g., nitro stretching at ~1520 cm1^{-1}, sulfonamide S=O at ~1350 cm1^{-1}) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

  • Methodological Answer : Screen solvents (e.g., methanol, acetonitrile, DMSO/water mixtures) using slow evaporation or cooling crystallization. Adjust supersaturation levels and nucleation rates to obtain single crystals. For thermally stable compounds, use melt crystallization. Centrosymmetric dimers formed via N–H···N hydrogen bonds (as seen in related benzamide derivatives) may guide crystal lattice design .

Advanced Research Questions

Q. What strategies can elucidate the role of non-covalent interactions in stabilizing the compound’s solid-state structure?

  • Methodological Answer : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts). For example, C–H···O/N hydrogen bonds and π-π stacking between aromatic rings contribute to molecular packing. Computational tools like DFT can model interaction energies, while variable-temperature XRD studies assess thermal stability .

Q. How can the compound’s potential inhibition of enzymatic targets (e.g., PFOR) be experimentally validated?

  • Methodological Answer :

  • Enzyme assays : Use spectrophotometric or fluorometric methods to measure PFOR (pyruvate:ferredoxin oxidoreductase) activity inhibition. Monitor NADH oxidation or acetyl-CoA production in anaerobic conditions.
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with the enzyme’s active site, focusing on interactions with the amide and nitro groups .

Q. How should contradictory data regarding the compound’s metabolic stability in different biological models be resolved?

  • Methodological Answer :

  • Comparative studies : Conduct parallel in vitro assays (e.g., liver microsomes, hepatocytes) and in vivo pharmacokinetic studies in rodent models.
  • Metabolite profiling : Use LC-MS/MS to identify degradation products and metabolic pathways. Adjust substituents (e.g., nitro group position, methyl groups) to enhance stability based on structure-activity relationships .

Q. What experimental designs are recommended to assess the compound’s selectivity against off-target receptors?

  • Methodological Answer :

  • High-throughput screening : Test against a panel of related enzymes (e.g., other oxidoreductases) using fluorescence polarization or AlphaScreen assays.
  • Cellular models : Use CRISPR-engineered cell lines lacking the target receptor to confirm specificity. Dose-response curves (IC50_{50}) and selectivity indices (SI) should be calculated .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity across studies be systematically addressed?

  • Methodological Answer :

  • Meta-analysis : Compare experimental conditions (e.g., pH, temperature, assay buffers) across studies. Variability in cell lines or enzyme sources (e.g., recombinant vs. native PFOR) may explain differences.
  • Reproducibility protocols : Standardize assays using reference inhibitors (e.g., nitazoxanide for PFOR) and validate with orthogonal methods (e.g., isothermal titration calorimetry) .

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